N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15(2)27-19-10-8-16(9-11-19)21(26)24(14-23-12-4-7-20(23)25)18-6-3-5-17(22)13-18/h3,5-6,8-11,13,15H,4,7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXUMUWRSCDFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloroaniline, 4-isopropoxybenzoic acid, and 2-pyrrolidone.
Formation of Intermediate: The first step involves the acylation of 3-chloroaniline with 4-isopropoxybenzoic acid to form an amide intermediate.
Coupling Reaction: The intermediate is then coupled with 2-pyrrolidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Research indicates that N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including resistant strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer therapies.
- Infection Control : Its antimicrobial properties make it a candidate for treating infections caused by resistant bacteria.
- Management of Inflammatory Diseases : The anti-inflammatory effects suggest potential use in treating diseases such as arthritis or other inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Antimicrobial Efficacy
A study evaluated the compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating its potential as an effective treatment option against resistant infections.
Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
Inflammatory Disease Models
Animal models of arthritis treated with the compound exhibited reduced swelling and pain scores compared to control groups. This suggests its potential utility in managing inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in animal models |
Table of Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound shares structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- The target compound differs from N-(3-chlorophenethyl)-4-nitrobenzamide by replacing the nitro group with an isopropoxy group, reducing electrophilicity but improving metabolic stability .
- Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the pyrrolidinone group in the target compound introduces conformational rigidity, which may enhance binding specificity .
Physicochemical Properties
- Solubility : The isopropoxy group in the target compound likely reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., ’s compound), but improves logP values (~3.5 estimated) for better blood-brain barrier penetration .
- Thermal Stability: Derivatives like Example 53 () exhibit higher melting points (175–178°C) due to planar chromenone cores, whereas the target compound’s flexible pyrrolidinone moiety may lower its melting point .
Biological Activity
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Isopropoxy group : May enhance solubility and bioavailability.
- Pyrrolidinyl moiety : Suggests possible interactions with neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzamide through acylation reactions.
- Introduction of the isopropoxy group via alkylation methods.
- Pyrrolidine ring formation , often through cyclization techniques.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamides demonstrated effective inhibition against various bacterial strains, with some showing activity comparable to established antibiotics .
Anticancer Properties
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies revealed that certain analogs led to reduced viability in cancer cell lines, indicating potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated that several compounds exhibited over 80% inhibition against specific pathogens, outperforming standard treatments .
Study 2: Cytotoxicity in Cancer Cells
In a recent investigation, several derivatives were tested against human cancer cell lines (e.g., MCF-7 and HT-29). The compound demonstrated an IC50 value in the low micromolar range, indicating promising anticancer activity .
The biological activity of this compound can be attributed to:
- Receptor Modulation : Interaction with various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell growth.
Q & A
Q. What are the typical synthetic pathways and critical reaction conditions for preparing N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide?
The synthesis of this compound involves multi-step reactions, typically starting with commercially available benzamide and chlorophenyl derivatives. Key steps include:
- Coupling reactions : Amide bond formation between the benzamide core and 3-chlorophenyl group under anhydrous conditions using coupling agents like EDC/HOBt.
- Functionalization : Introduction of the isopropoxy group via nucleophilic substitution or Mitsunobu reaction, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates).
- Mannich reaction : Incorporation of the 2-oxopyrrolidin-1-ylmethyl group using formaldehyde and pyrrolidinone, optimized at pH 8–9 to avoid side reactions .
Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., distinguishing isopropoxy vs. methoxy groups) and detecting impurities. DEPT-135 can confirm methylene groups in the pyrrolidinone moiety .
- Mass spectrometry (HRMS) : High-resolution ESI-MS provides exact mass confirmation, ensuring no residual starting materials or byproducts.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity and mechanism of action?
- In vitro assays : Use fluorescence polarization assays to study binding affinity to targets like Bcl-2 proteins (common for benzamide derivatives). IC values are determined via dose-response curves .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for apoptosis (caspase-3/7 activity) and autophagy (LC3-II quantification) .
- Animal studies : Administer the compound in xenograft models (e.g., nude mice) at 10–50 mg/kg doses. Monitor tumor volume and perform pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. What computational strategies are effective for predicting target interactions and optimizing the compound’s bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like Bcl-2 or kinases. Prioritize binding poses with the lowest ΔG values .
- QSAR modeling : Train models on analogs (e.g., N-(3-chlorophenethyl) derivatives) to correlate substituent effects (e.g., isopropoxy vs. methoxy) with activity .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How can contradictory data in synthesis or bioactivity be systematically resolved?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) to address yield inconsistencies. For example, trace moisture can hydrolyze intermediates, reducing yields by 20–30% .
- Analytical cross-validation : Combine LC-MS and H NMR to identify undetected byproducts. For bioactivity disputes, confirm assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to isolate substituent-specific effects .
Q. What strategies are recommended for optimizing reaction conditions to scale up synthesis?
- DoE (Design of Experiments) : Use a factorial design to optimize temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol% Pd(PPh)). Response surface methodology can maximize yield .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., Mannich reaction) to improve heat dissipation and reduce side products .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
Q. How can crystallographic data enhance understanding of the compound’s structure-activity relationship?
- Single-crystal X-ray diffraction : Use SHELXL-2018 for refinement and ORTEP-3 for visualization. Resolve disorder in the pyrrolidinone ring by applying restraints to bond lengths and angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain solubility and stability trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
